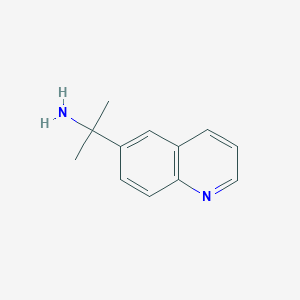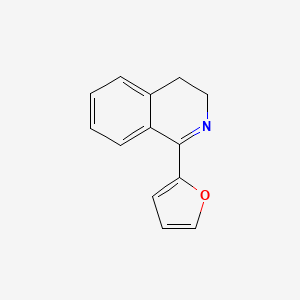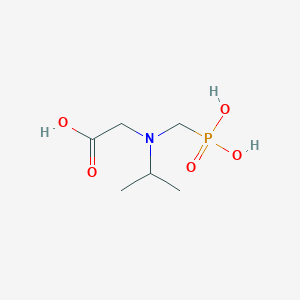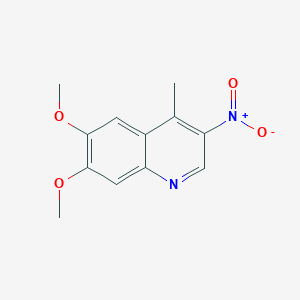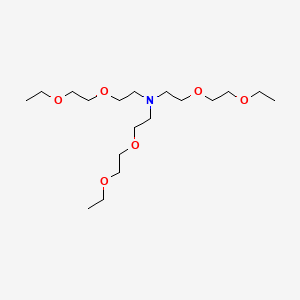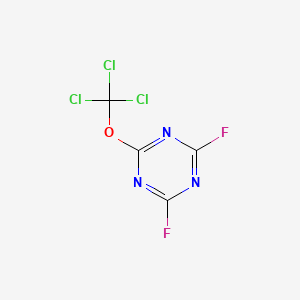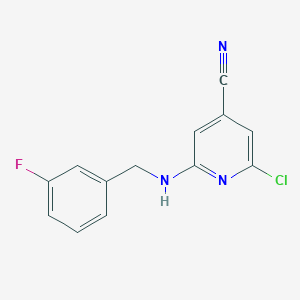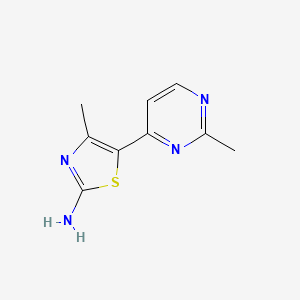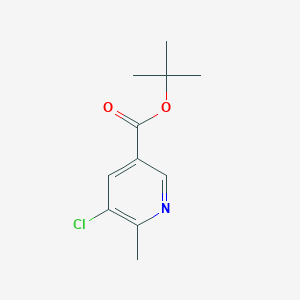
5-Chloro-6-methylnicotinic acid tert-butyl ester
描述
5-Chloro-6-methylnicotinic acid tert-butyl ester: is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of nicotinic acid, featuring a tert-butyl ester group, a chlorine atom at the 5-position, and a methyl group at the 6-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methylnicotinic acid tert-butyl ester typically involves the esterification of 5-chloro-6-methylnicotinic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions usually include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions:
Oxidation: 5-Chloro-6-methylnicotinic acid tert-butyl ester can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced at the chlorine atom, resulting in the formation of 5-hydroxy-6-methylnicotinate derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: 5-carboxy-6-methylnicotinate derivatives.
Reduction: 5-hydroxy-6-methylnicotinate derivatives.
Substitution: Various substituted nicotinates depending on the nucleophile used.
科学研究应用
Chemistry: 5-Chloro-6-methylnicotinic acid tert-butyl ester is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or as a ligand in receptor binding studies.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It is also investigated for its role in drug delivery systems due to its ester functionality.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
作用机制
The mechanism by which 5-Chloro-6-methylnicotinic acid tert-butyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active nicotinic acid derivative, which can then participate in various biochemical pathways. The chlorine and methyl groups may influence the compound’s binding affinity and specificity towards its molecular targets.
相似化合物的比较
- tert-Butyl 6-chloro-5-methylnicotinate
- tert-Butyl 5-chloro-4-methylnicotinate
- tert-Butyl 5-bromo-6-methylnicotinate
Comparison: 5-Chloro-6-methylnicotinic acid tert-butyl ester is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring. This structural arrangement can significantly affect its chemical reactivity and biological activity compared to its analogs. For instance, the presence of a chlorine atom at the 5-position may enhance its electrophilic character, making it more susceptible to nucleophilic substitution reactions. Similarly, the methyl group at the 6-position can influence its steric and electronic properties, impacting its interaction with biological targets.
属性
CAS 编号 |
1011476-28-0 |
|---|---|
分子式 |
C11H14ClNO2 |
分子量 |
227.69 g/mol |
IUPAC 名称 |
tert-butyl 5-chloro-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H14ClNO2/c1-7-9(12)5-8(6-13-7)10(14)15-11(2,3)4/h5-6H,1-4H3 |
InChI 键 |
KDKAPTQFQOTYHU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=N1)C(=O)OC(C)(C)C)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
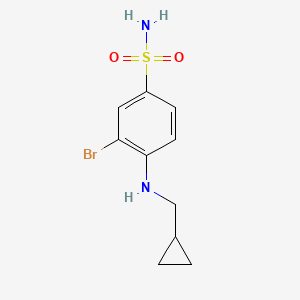

![4'-[N-(pyrimidin-5-yl)amino]acetophenone](/img/structure/B8667305.png)
![{[(Prop-1-en-1-yl)oxy]methyl}benzene](/img/structure/B8667319.png)
![2-[2-(2-Chloroethoxy)phenyl]-[1,3]-dioxolane](/img/structure/B8667326.png)

